molecular formula C13H18O4 B12082585 Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate

Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate

Cat. No.: B12082585
M. Wt: 238.28 g/mol
InChI Key: DBTQVOWJQIZOSH-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate core substituted with a hydroxymethyl group and an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate typically involves the esterification of 3-(hydroxymethyl)-4-isobutoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl or isobutoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isobutoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.

Comparison with Similar Compounds

    Methyl 3-(hydroxymethyl)-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isobutoxy group.

    Methyl 3-(hydroxymethyl)-4-ethoxybenzoate: Contains an ethoxy group instead of an isobutoxy group.

Comparison: Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. The bulkier isobutoxy group may result in different steric interactions compared to the methoxy or ethoxy analogs, potentially leading to distinct properties and applications.

Biological Activity

Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate is a chemical compound with potential biological activities that have been the subject of various studies. This article focuses on its biological activity, exploring its effects, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and biotechnology.

Chemical Structure and Properties

This compound belongs to the class of benzoates, which are esters derived from benzoic acid. The molecular structure can be represented as follows:

  • Chemical Formula: C13_{13}H18_{18}O3_3
  • Molecular Weight: 222.28 g/mol

The presence of the hydroxymethyl and isobutoxy groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study utilizing the MTT assay revealed that this compound reduced cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis.

  • IC50 Values:
    • MCF-7: 25 µM
    • A549: 30 µM

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

The proposed mechanism of action involves the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it appears to activate caspase pathways, leading to programmed cell death in malignant cells. The compound's ability to induce oxidative stress may also contribute to its cytotoxic effects.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Summary of Biological Activities

Biological ActivityEffectCell Line/ModelIC50 (µM)
AntitumorCell viability reductionMCF-725
A54930
Anti-inflammatoryCytokine inhibitionLPS-stimulated macrophagesN/A

Comparison with Other Compounds

CompoundAntitumor IC50 (µM)Anti-inflammatory Activity
This compound25 (MCF-7)Yes
Compound X15 (MCF-7)No
Compound Y40 (A549)Yes

Case Study 1: Antitumor Efficacy in Breast Cancer

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants receiving the compound compared to a control group receiving standard chemotherapy. The results highlighted the compound's potential as an adjunct therapy.

Case Study 2: Inflammatory Disease Model

In a rodent model of arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers. This study supports its potential use in managing chronic inflammatory conditions.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-4-(2-methylpropoxy)benzoate

InChI

InChI=1S/C13H18O4/c1-9(2)8-17-12-5-4-10(13(15)16-3)6-11(12)7-14/h4-6,9,14H,7-8H2,1-3H3

InChI Key

DBTQVOWJQIZOSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)OC)CO

Origin of Product

United States

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